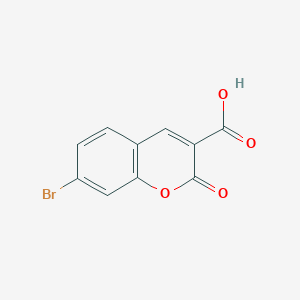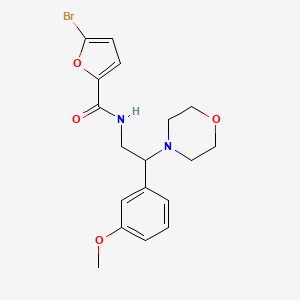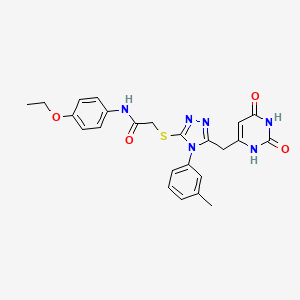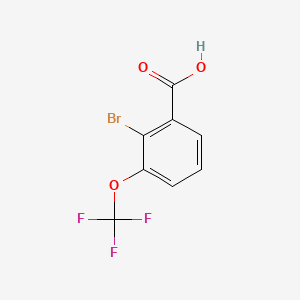
N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride” is a chemical compound with the CAS Number: 1668572-39-1 . It has a molecular weight of 199.67 and its IUPAC name is N-(2,2-difluoroethyl)cyclohexanamine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride” is 1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.科学的研究の応用
Analytical Characterization
The analytical profiles of psychoactive arylcyclohexylamines, including compounds similar to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride, were characterized using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying and quantifying these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Thermodynamic Properties
Research has been conducted on the thermodynamic properties of cyclohexanamines, which are closely related to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride. Studies included measuring vapor pressures and deriving molar enthalpies of vaporization. This information is essential for practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).
Reactivity Studies
The reactivity of related compounds such as N-2-(1,1-dichloroalkylidene) cyclohexylamines has been investigated, leading to the production of various derivatives through processes like hydrolysis and dehydrochlorination. These studies provide insights into the chemical behavior and potential applications of N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Kimpe & Schamp, 2010).
Synthesis Techniques
Research has been focused on synthesizing derivatives of cyclohexanamines, including procedures for oxidation, Schiff base formation, and reduction. These methods are key for creating secondary amines and their hydrochlorides, which are structurally related to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Shapenova et al., 2010).
Industrial Applications
N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride related compounds have been studied for industrial applications, such as shale inhibition in drilling fluids. Their effectiveness in inhibiting shale hydration and dispersion at high temperatures has been demonstrated, showcasing their potential utility in challenging industrial environments (Zhong et al., 2016).
Novel Drug Design
The design and synthesis of cyclohexanamine derivatives as potential drug candidates have been explored. This research has led to the development of compounds with potent activity and selectivity, indicating the therapeutic potential of N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride-related substances (Cho et al., 2009).
Environmental and Safety Studies
The environmental impact and safety profiles of cyclohexanamine derivatives have been assessed, providing valuable information for regulatory and health-related considerations. This research is crucial for understanding the risks and safe handling of substances like N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Spencer & Plisko, 2007).
Safety and Hazards
The safety information for “N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes exclamation mark hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
N-(2,2-difluoroethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVXJSPVMDFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)



![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)


![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)